

Reactions using (2-Chloro-4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(2-Chloro-4-methoxyphenyl)acetonitrile
Cat. No.:	B1592387

[Get Quote](#)

An In-depth Guide to the Synthetic Utility of (2-Chloro-4-methoxyphenyl)acetonitrile

Authored by: Gemini, Senior Application Scientist Introduction: A Versatile Phenylacetonitrile Building Block

(2-Chloro-4-methoxyphenyl)acetonitrile is a polysubstituted aromatic nitrile that serves as a highly valuable and versatile intermediate in modern organic synthesis. Its utility is anchored in the strategic placement of its functional groups: a reactive nitrile moiety, an acidic α -methylene bridge, and an electronically nuanced phenyl ring bearing both an electron-withdrawing chloro group and an electron-donating methoxy group. This specific substitution pattern makes it an attractive starting material for the synthesis of a diverse range of more complex molecules, particularly within the pharmaceutical and fine chemical industries where it is categorized as a bulk drug intermediate.^[1]

This guide provides an in-depth exploration of the core reactivity of (2-Chloro-4-methoxyphenyl)acetonitrile, detailing field-proven protocols for its key transformations and shedding light on the chemical principles that govern its synthetic applications.

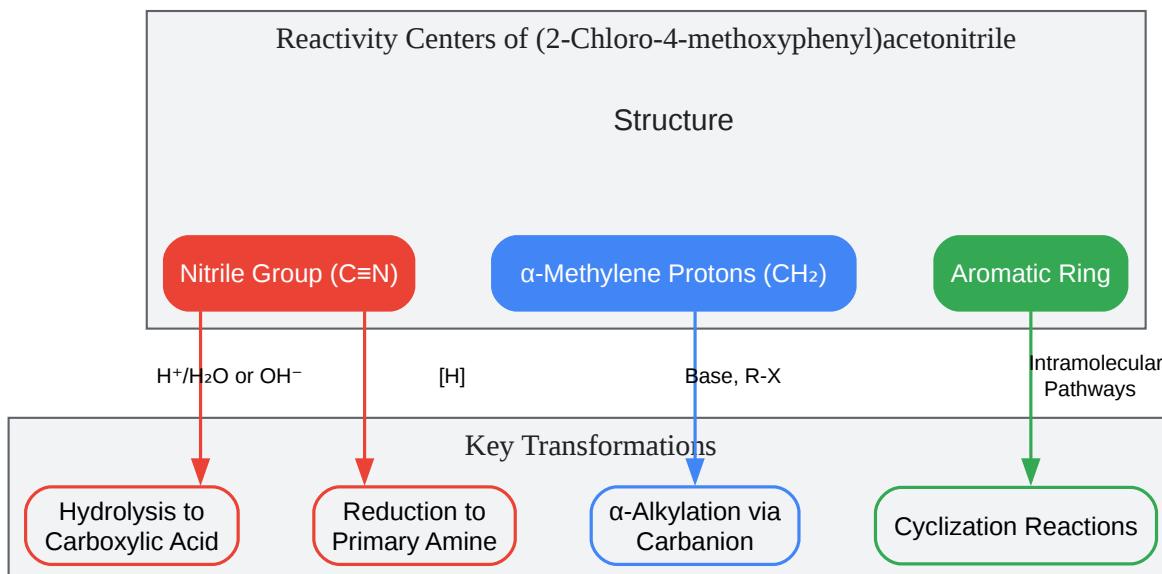
Compound Identification and Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its safe and effective use in a laboratory setting.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	2-(2-Chloro-4-methoxyphenyl)acetonitrile
Synonyms	Benzeneacetonitrile, 2-chloro-4-methoxy-; 2-Chloro-4-methoxybenzyl cyanide
CAS Number	170737-93-6 [1]
Molecular Formula	C ₉ H ₈ CINO [1]
Molecular Weight	181.62 g/mol [1]

| InChIKey | UKYXNWLFQOJYNQ-UHFFFAOYSA-N[\[1\]](#) |


Table 2: Physicochemical Data

Property	Value
Appearance	White or dark brown powder [1]
Melting Point	42-44°C [1]
Boiling Point	300.7 ± 27.0 °C at 760 mmHg [1]
Density	1.2 ± 0.1 g/cm ³ [1]
Water Solubility	Insoluble in water [1]

| XLogP3 | 2.19[\[1\]](#) |

Core Reactivity: A Trifecta of Synthetic Handles

The synthetic versatility of **(2-Chloro-4-methoxyphenyl)acetonitrile** stems from three primary reactive centers within its structure. The interplay of these centers, influenced by the electronic effects of the aromatic substituents, allows for a wide array of chemical transformations.

[Click to download full resolution via product page](#)

Caption: Core reactive sites and their corresponding synthetic transformations.

- The α -Methylene Protons: The protons on the carbon adjacent to the nitrile group (benzylic position) are acidic. This is due to the electron-withdrawing nature of the nitrile group, which stabilizes the resulting conjugate base (a carbanion) through resonance. This acidity is the foundation for a variety of carbon-carbon bond-forming reactions.
- The Nitrile Group ($\text{C}\equiv\text{N}$): This functional group is a linchpin for transformations. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, providing a gateway to esters, amides, and other acid derivatives.^{[2][3]} Alternatively, it can be reduced to a primary amine, a key functional group in many bioactive molecules.^[4]
- The Aromatic Ring: The phenyl ring itself can participate in further electrophilic aromatic substitution, although the existing substitution pattern dictates the position and feasibility of such reactions. The para-methoxy group is a strong activating group and ortho-, para-director, while the ortho-chloro group is a deactivating but ortho-, para-director. Their combined influence makes further substitution complex but possible under specific conditions.

Key Synthetic Transformations & Protocols

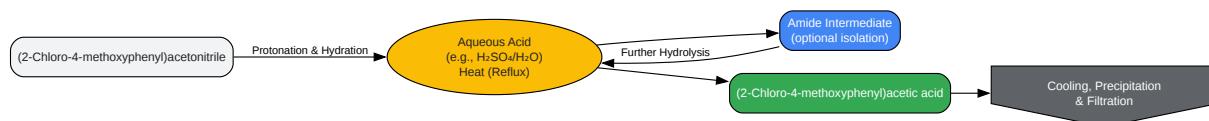
The following sections detail the most critical reactions involving **(2-Chloro-4-methoxyphenyl)acetonitrile**, providing both mechanistic context and detailed experimental protocols.

α -Alkylation via Carbanion Formation

The generation of a carbanion at the benzylic position followed by quenching with an electrophile is one of the most powerful applications of phenylacetonitriles. This allows for the construction of more complex carbon skeletons. The reaction is typically carried out using a strong base in an anhydrous solvent.

[Click to download full resolution via product page](#)

Caption: Workflow for the α -alkylation of **(2-Chloro-4-methoxyphenyl)acetonitrile**.


Protocol 1: General Procedure for α -Alkylation

- Rationale: This protocol uses sodium hydride (NaH), a strong, non-nucleophilic base, to deprotonate the starting material. Anhydrous THF is used as the solvent to prevent quenching of the highly reactive carbanion and base. The reaction is performed under an inert atmosphere to exclude moisture and oxygen.
- Materials:
 - **(2-Chloro-4-methoxyphenyl)acetonitrile**
 - Sodium hydride (60% dispersion in mineral oil)
 - Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
 - Alkyl halide (e.g., iodomethane, benzyl bromide)

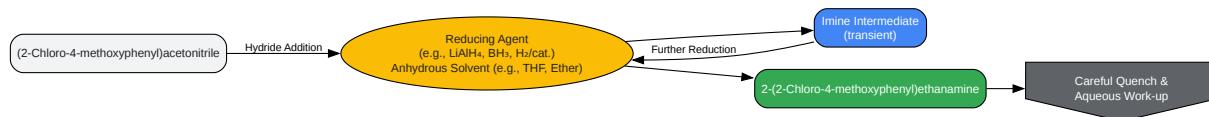
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Procedure:
 - Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, decanting the hexane carefully under nitrogen.
 - Reaction Setup: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0°C in an ice bath.
 - Carbanion Formation: Dissolve **(2-Chloro-4-methoxyphenyl)acetonitrile** (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 30 minutes. Allow the mixture to stir at 0°C for an additional 30 minutes after the addition is complete.
 - Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0°C. After the addition, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
 - Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
 - Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Hydrolysis of the Nitrile to Carboxylic Acid

The conversion of the nitrile to (2-Chloro-4-methoxyphenyl)acetic acid is a robust transformation, typically achieved via acid-catalyzed hydrolysis. This product is a valuable precursor for further derivatization.

[Click to download full resolution via product page](#)

Caption: Workflow for the acid-catalyzed hydrolysis of the nitrile group.


Protocol 2: Acid-Catalyzed Hydrolysis

- Rationale: This protocol is adapted from a standard procedure for benzyl cyanide hydrolysis. [2] A mixture of sulfuric acid and water is used to facilitate the complete hydrolysis of the nitrile to the carboxylic acid, typically requiring heat to drive the reaction to completion. The product often precipitates upon cooling, simplifying isolation.
- Materials:
 - **(2-Chloro-4-methoxyphenyl)acetonitrile**
 - Sulfuric acid (H_2SO_4), concentrated
 - Deionized water
 - Ice
- Procedure:
 - Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully prepare a dilute sulfuric acid solution by adding concentrated H_2SO_4 (e.g., 3 volumes) to water (e.g., 2 volumes) with cooling.

- Hydrolysis: Add **(2-Chloro-4-methoxyphenyl)acetonitrile** (1.0 equivalent) to the acid solution. Heat the mixture to reflux and maintain for 3-6 hours. The reaction progress can be monitored by TLC or by observing the disappearance of the organic starting material.
- Isolation: After the reaction is complete, cool the flask slightly and pour the contents into a beaker containing cold water or ice with stirring. This will cause the carboxylic acid product to precipitate.
- Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Reduction of the Nitrile to Primary Amine

Reduction of the nitrile group provides access to 2-(2-Chloro-4-methoxyphenyl)ethanamine, a primary amine that is a common feature in pharmacologically active compounds. A variety of reducing agents can accomplish this transformation.[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the reduction of the nitrile group to a primary amine.

Protocol 3: Reduction with Lithium Aluminum Hydride (LAH)

- Rationale: LAH is a powerful reducing agent capable of cleanly converting nitriles to primary amines. The reaction must be performed under strictly anhydrous conditions due to the high reactivity of LAH with water. The work-up procedure is designed to safely quench excess LAH and precipitate aluminum salts for easy removal.
- Materials:

- **(2-Chloro-4-methoxyphenyl)acetonitrile**
- Lithium aluminum hydride (LAH)
- Anhydrous diethyl ether or THF
- Deionized water
- 15% Aqueous sodium hydroxide (NaOH) solution
- Procedure:
 - Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add LAH (1.5-2.0 equivalents) and suspend it in anhydrous diethyl ether. Cool the suspension to 0°C.
 - Addition of Nitrile: Dissolve **(2-Chloro-4-methoxyphenyl)acetonitrile** (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LAH suspension at a rate that maintains the internal temperature below 10°C.
 - Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, then heat to reflux for 2-4 hours to ensure complete reaction.
 - Work-up (Fieser method): Cool the reaction mixture back to 0°C. Quench the reaction by the sequential, dropwise addition of:
 - 'x' mL of water (where 'x' is the mass of LAH in grams used).
 - 'x' mL of 15% aqueous NaOH.
 - '3x' mL of water. This procedure should produce a granular precipitate of aluminum salts that is easy to filter.
 - Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.
 - Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be

achieved by distillation or conversion to a hydrochloride salt.

References

- BenchChem. (2025). An In-depth Technical Guide to 4-Methoxyphenylacetonitrile: Chemical Properties and Structure.
- Organic Syntheses. Phenylacetic acid.
- Amitychem via ECHEMI. **(2-CHLORO-4-METHOXYPHENYL)ACETONITRILE**.
- Sigma-Aldrich. 4-Methoxyphenylacetonitrile.
- ResearchGate. Alkylation of Diphenylamines with Chloroacetonitrile.
- Organic Syntheses. p-METHOXYPHENYLACETONITRILE.
- PubChem. (2-Methoxyphenyl)acetonitrile.
- Google Patents. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
- Google Patents.
- NIH. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles.
- Organic Chemistry Portal. Amine synthesis by nitrile reduction.
- PrepChem.com. Synthesis of 3-chloro-4-methoxy-phenylacetonitrile.
- Google Patents.
- ECHEMI. 104-47-2, (4-Methoxyphenyl)acetonitrile Formula.
- Google Patents. CN106278861A - A kind of method preparing substituted phenylacetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. echemi.com [echemi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN106278861A - A kind of method preparing substituted phenylacetic acid - Google Patents [patents.google.com]
- 4. Amine synthesis by nitrile reduction [organic-chemistry.org]

- To cite this document: BenchChem. [Reactions using (2-Chloro-4-methoxyphenyl)acetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1592387#reactions-using-2-chloro-4-methoxyphenyl-acetonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com